molecular formula C16H13Cl3N2O3 B11484013 Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B11484013
M. Wt: 387.6 g/mol
InChI Key: PWHWQWCFCWQAPS-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloromethyl, cyano, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a chalcone derivative.

    Introduction of Functional Groups: The amino, chloromethyl, and cyano groups are introduced through nucleophilic substitution and addition reactions. For example, the chloromethyl group can be introduced using chloromethylation reagents under controlled conditions.

    Esterification: The carboxylate group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and chloromethyl groups.

    Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield a nitro derivative, while reduction of the cyano group may produce an amine derivative.

Scientific Research Applications

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its diverse functional groups.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate involves its interaction with molecular targets through its functional groups. For example:

    Amino Group: Can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding.

    Chloromethyl Group: Can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules.

    Cyano Group: Can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate can be compared with similar compounds such as:

    Ethyl 6-amino-2-(bromomethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

    Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-difluorophenyl)-4H-pyran-3-carboxylate: Contains difluorophenyl instead of dichlorophenyl, affecting its electronic properties and biological activity.

    Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dimethylphenyl)-4H-pyran-3-carboxylate: The dimethylphenyl group introduces steric effects that influence the compound’s interactions and reactivity.

Properties

Molecular Formula

C16H13Cl3N2O3

Molecular Weight

387.6 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H13Cl3N2O3/c1-2-23-16(22)14-12(6-17)24-15(21)10(7-20)13(14)9-4-3-8(18)5-11(9)19/h3-5,13H,2,6,21H2,1H3

InChI Key

PWHWQWCFCWQAPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)Cl)Cl)C#N)N)CCl

Origin of Product

United States

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